4-Amino-1-phenylbutan-1-one oxime hydrochloride
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Overview
Description
N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride typically involves the reaction of 4-amino-1-phenylbutanone with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of oximes and related compounds .
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions. It serves as a probe for studying the activity of various enzymes .
Medicine: In medicinal chemistry, N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride is explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its applications in biochemical studies and medicinal chemistry .
Comparison with Similar Compounds
- N-(4-amino-1-phenylbutylidene)hydroxylamine
- 4-amino-1-phenylbutanone oxime
- N-(4-amino-1-phenylbutylidene)hydroxylamine sulfate
Uniqueness: N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with molecular targets in a distinct manner. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C10H15ClN2O |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
(NE)-N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H/b12-10+; |
InChI Key |
RTCOAVIGDKVPRM-VHPXAQPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CCCN.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCCN.Cl |
Origin of Product |
United States |
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